N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide
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Overview
Description
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the chromen-2-one moiety further enhances its pharmacological profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with Chromen-2-one Derivative: The chromen-2-one derivative can be synthesized separately and then coupled with the thiadiazole ring through an ether linkage. This step often requires the use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Acylation: The final step involves the acylation of the intermediate with an appropriate acylating agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the chromen-2-one moiety.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its pharmacological properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, thiadiazole derivatives are known to interact with enzymes, receptors, or nucleic acids, modulating their activity. The chromen-2-one moiety may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide
Uniqueness
The unique structural features of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide, such as the cyclopentyl group and the specific substitution pattern, may confer distinct biological activities and physicochemical properties compared to its analogs.
Properties
Molecular Formula |
C19H19N3O4S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C19H19N3O4S/c1-11-8-17(24)26-15-9-13(6-7-14(11)15)25-10-16(23)20-19-22-21-18(27-19)12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,20,22,23) |
InChI Key |
LKJDCQRYMCAEMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=NN=C(S3)C4CCCC4 |
Origin of Product |
United States |
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